Calystegine B2, N-methyl-

α-galactosidase inhibition competitive inhibitor enzyme kinetics

Calystegine B2, N-methyl- (also referred to as N-methylcalystegine B2) is a polyhydroxylated nortropane alkaloid belonging to the tropane alkaloid class. It was first identified from the roots of Lycium chinense (Solanaceae), where it occurs as one of the naturally N-methylated tropane derivatives.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 184045-65-6
Cat. No. B12721939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalystegine B2, N-methyl-
CAS184045-65-6
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C2CCC1(C(C(C2O)O)O)O
InChIInChI=1S/C8H15NO4/c1-9-4-2-3-8(9,13)7(12)6(11)5(4)10/h4-7,10-13H,2-3H2,1H3/t4?,5-,6+,7-,8+/m0/s1
InChIKeyGZDWTPRPLBRISA-YMSFOUKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calystegine B2, N-methyl- (CAS 184045-65-6): A Selective α‑Galactosidase Inhibitory Nortropane Alkaloid


Calystegine B2, N-methyl- (also referred to as N-methylcalystegine B2) is a polyhydroxylated nortropane alkaloid belonging to the tropane alkaloid class [1]. It was first identified from the roots of Lycium chinense (Solanaceae), where it occurs as one of the naturally N-methylated tropane derivatives [2]. The compound possesses a bicyclic 8-azabicyclo[3.2.1]octane scaffold bearing four hydroxyl groups and an axially oriented N-methyl group, a structural feature that distinguishes it from the parent calystegine B2 and profoundly alters its glycosidase inhibition profile [2].

Why Calystegine B2 Cannot Substitute for Calystegine B2, N-methyl- in Selective α‑Galactosidase Applications


N-Methylation of the nitrogen atom in calystegine B2 does not simply modulate potency; it fundamentally redirects enzyme specificity. The parent compound, calystegine B2, acts as a dual inhibitor of both α-galactosidase and β-glucosidase [1]. In contrast, N-methylcalystegine B2 loses all detectable β-glucosidase inhibitory activity while gaining affinity for α-galactosidase [1][2]. Consequently, generic substitution of calystegine B2 for the N-methyl derivative would introduce unintended β-glucosidase off-target effects, compromising experimental specificity in applications that demand selective α-galactosidase blockade.

Quantitative Differentiation Evidence for Calystegine B2, N-methyl- Versus Closest Analogs


1.8-Fold Higher Affinity for α-Galactosidase Versus Parent Calystegine B2

N-Methylcalystegine B2 displays enhanced affinity for coffee bean α-galactosidase relative to the parent compound calystegine B2. In head-to-head competitive inhibition assays, the N-methyl derivative yielded a Ki of 0.47 μM, while calystegine B2 showed a Ki of 0.86 μM under identical experimental conditions [1]. This represents an approximately 1.8-fold improvement in inhibitory potency driven solely by N-methyl substitution.

α-galactosidase inhibition competitive inhibitor enzyme kinetics

Complete Abrogation of β-Glucosidase Inhibition: Selectivity Shift Versus Dual-Acting Parent

Calystegine B2 is a dual inhibitor active against both almond β-glucosidase (Ki = 1.9 μM) and coffee bean α-galactosidase (Ki = 0.86 μM). In contrast, N-methylcalystegine B2 does not inhibit β-glucosidase at concentrations that fully block α-galactosidase, as demonstrated in side-by-side enzymatic assays [1][2]. This qualitative loss of β-glucosidase activity converts the compound from a broad-spectrum glycosidase inhibitor into a selective α-galactosidase inhibitor.

enzyme selectivity β-glucosidase off-target profiling

Resistance to Rhizobium meliloti Catabolism: Metabolic Stability Differentiator

In direct catabolism assays, the parent calystegine B2 is readily metabolized by the soil bacterium Rhizobium meliloti, whereas N-methylcalystegine B2 is not catabolized under identical culture conditions [1]. This binary difference indicates that N-methylation blocks the enzymatic degradation pathway utilized by this rhizobacterium, potentially extending the compound's half-life in soil or plant-microbe interaction studies.

microbial catabolism metabolic stability rhizosphere ecology

Most Potent α-Galactosidase Inhibitor Among N-Methylated Calystegine Derivatives

In a systematic comparison of chemically N-methylated calystegine derivatives, N-methylcalystegine B2 (Ki = 0.47 μM) was substantially more potent against coffee bean α-galactosidase than N-methylcalystegine A3 (Ki = 5.2 μM; ~11-fold difference) and N-methylcalystegine B4 (Ki = 36 μM; ~77-fold difference) [1]. N-Methylcalystegine C1 did not enhance α-galactosidase inhibition relative to its parent, further underscoring the unique potency of the B2 N-methyl derivative [1].

N-methylcalystegine SAR α-galactosidase potency derivative comparison

Mammalian Lysosomal α-Galactosidase Inhibition Supporting Fabry Disease Model Development

N-Methylcalystegine B2 inhibits rat liver lysosomal α-galactosidase with a Ki of 1.8 μM, establishing its activity in a mammalian enzyme context [1]. While the parent calystegine B2 also inhibits mammalian α-galactosidase, it concurrently inhibits β-glucosidase and other glycosidases, limiting its utility for selective α-galactosidase deficiency modeling. The N-methyl derivative's narrow specificity profile makes it a cleaner pharmacological agent for inducing an α-galactosidase-deficient state analogous to Fabry disease [1][2].

lysosomal storage disorder Fabry disease model mammalian glycosidase

High-Impact Application Scenarios for Calystegine B2, N-methyl- Based on Verified Differentiation Evidence


Selective α-Galactosidase Inhibition in Glycobiology and Enzymology Research

N-Methylcalystegine B2 is the preferred tool compound for studies requiring selective α-galactosidase blockade without concomitant β-glucosidase inhibition. Its Ki of 0.47 μM against coffee bean α-galactosidase and complete loss of almond β-glucosidase inhibition [1] make it suitable for dissecting α-galactosidase-specific roles in carbohydrate metabolism pathways.

Cellular and Animal Model Construction for Fabry Disease

The compound's ability to inhibit rat liver lysosomal α-galactosidase (Ki = 1.8 μM) while sparing β-glucosidase [1][2] positions N-methylcalystegine B2 as a pharmacological agent for inducing selective α-galactosidase deficiency in cellular or animal systems, mimicking the lysosomal storage disorder Fabry disease.

Plant–Microbe Interaction and Rhizosphere Ecology Studies

The resistance of N-methylcalystegine B2 to catabolism by Rhizobium meliloti, in contrast to the readily metabolized parent compound [1], makes it a valuable probe for investigating the role of N-methylation in plant secondary metabolite persistence and microbial nutrient utilization in the rhizosphere.

Structure–Activity Relationship (SAR) Programs on Nortropane Glycosidase Inhibitors

The dramatic potency difference between N-methylcalystegine B2 (Ki = 0.47 μM) and other N-methylated derivatives such as N-methylcalystegine A3 (Ki = 5.2 μM) and B4 (Ki = 36 μM) [1] provides a quantitative SAR framework for medicinal chemistry efforts aimed at optimizing nortropane alkaloid-based glycosidase inhibitors.

Quote Request

Request a Quote for Calystegine B2, N-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.